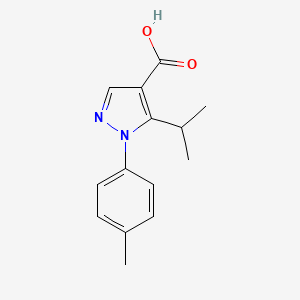

1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Description

1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a 4-methylphenyl group at position 1, an isopropyl group at position 5, and a carboxylic acid moiety at position 4 of the pyrazole ring. This compound (CAS: 1003750-79-5; molecular formula: C₁₄H₁₆N₂O₂) serves as a versatile scaffold in medicinal chemistry due to its tunable electronic and steric properties, which influence binding affinity and metabolic stability .

Properties

IUPAC Name |

1-(4-methylphenyl)-5-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9(2)13-12(14(17)18)8-15-16(13)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUWIEZEBLTGHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters. One common method is the reaction of 4-methylphenylhydrazine with 3-methyl-2-butanone (methyl isopropyl ketone) in the presence of an acid catalyst to form the pyrazole ring. The resulting intermediate is then oxidized to introduce the carboxylic acid group at the 4-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds with different functional groups.

Scientific Research Applications

1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

Biology: Pyrazole derivatives are studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, such as enzyme inhibition and receptor modulation.

Industry: Pyrazole derivatives are used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific biological target. In general, pyrazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Trifluoromethyl vs. Isopropyl

- 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: MFCD03934805) replaces the isopropyl group with a trifluoromethyl (-CF₃) group. The electron-withdrawing nature of -CF₃ enhances electrophilicity and metabolic resistance compared to the isopropyl group, making it advantageous in agrochemicals or pharmaceuticals requiring oxidative stability .

Hydroxyethyl and Chlorophenyl Modifications

- 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-1H-pyrazole-3-carboxylic acid (CAS: 1210492-11-7) introduces a hydroxyethyl side chain and a ketone group, enhancing hydrogen-bonding capacity. This modification is relevant for targeting enzymes like cyclooxygenase (COX) .

Substituent Variations at Position 1

Phenyl vs. 4-Methylphenyl

- 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 178182-49-5) substitutes the 4-methylphenyl group with a plain phenyl ring.

Chlorophenyl Derivatives

- 1-(2-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1002249-52-6) and 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 187998-36-3) feature chlorine atoms at ortho or para positions. Chlorine’s electron-withdrawing effect increases acidity (pKa ~3.5–4.0) and may enhance interactions with cationic residues in biological targets .

Methoxyphenyl Analogs

- 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 187998-64-7) introduces a methoxy (-OCH₃) group, which is electron-donating. This increases solubility in polar solvents (e.g., logP reduction by ~0.5) but may reduce metabolic stability due to oxidative demethylation pathways .

Functional Group Additions

Pyrrole and Indole Hybrids

- 1-(4-Bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS: 325737-63-1) incorporates a pyrrole ring, enabling π-π stacking interactions. Such hybrids are explored in kinase inhibitors due to their planar geometry .

- 1-[3-Cyano-1-(propan-2-yl)-1H-indol-5-yl]-1H-pyrazole-4-carboxylic acid (tigulixostat, WHO-INN) merges pyrazole with indole, a scaffold used in xanthine oxidase inhibitors for gout treatment .

Key Data Table: Structural and Physicochemical Comparison

Biological Activity

1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, with the molecular formula and a molecular weight of 244.29 g/mol, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a pyrazole ring substituted with a 4-methylphenyl group and an isopropyl group, along with a carboxylic acid functional group.

- Molecular Formula :

- Molecular Weight : 244.29 g/mol

- CAS Number : 1003750-79-5

- SMILES Notation : CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(C)C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its effects on metabolic pathways.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, a study focusing on pyrazole-based compounds demonstrated their ability to inhibit human lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Compounds similar to this compound showed low nanomolar inhibition of both LDHA and LDHB, leading to reduced lactate production in cancer cells like MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) .

The mechanism by which this compound exerts its biological effects likely involves the modulation of key metabolic pathways. By inhibiting LDH, it disrupts the glycolytic pathway, which is often upregulated in cancer cells to support rapid growth and proliferation. This mechanism is supported by findings that show significant reductions in glycolysis when treated with pyrazole derivatives .

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives, including the compound :

- Inhibition of Cancer Cell Lines : A study demonstrated that derivatives of pyrazole showed cytotoxic effects against various human tumor cell lines, including colon adenocarcinoma (HT-29) and gastric carcinoma (GXF 251). The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, indicating enhanced potency .

- Selectivity Against Tumor Cells : Further research highlighted that some pyrazole derivatives exhibited selective activity against renal cancer cell lines, with IC50 values as low as 1.143 µM, suggesting potential for targeted cancer therapy .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.